molecular formula C19H17N3O3 B2516229 methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448078-73-6

methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2516229
CAS No.: 1448078-73-6
M. Wt: 335.363
InChI Key: DDSUPWAQWIJHHV-UHFFFAOYSA-N
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Description

Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a methyl ester at position 2 and a 3-cyanobenzamido substituent at position 7. Its structural analogs often differ in substituent groups at positions 2 (ester) and 7 (amide or aryl), which critically influence physicochemical properties and bioactivity. Below, we compare this compound with key analogs, focusing on synthesis, structural features, and functional implications.

Properties

IUPAC Name

methyl 7-[(3-cyanobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUPWAQWIJHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyanobenzamido Group: The cyanobenzamido group is introduced through an amide coupling reaction. This involves reacting the isoquinoline derivative with 3-cyanobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Esterification: The final step involves esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent is pivotal for modulating electronic, steric, and binding properties.

Compound Name Substituent at Position 7 Key Features Reference
Target Compound 3-Cyanobenzamido Electron-withdrawing cyano group enhances polarity and potential H-bonding. -
tert-Butyl 7-(2-methoxyphenyl) analog 2-Methoxyphenyl Electron-donating methoxy group increases electron density.
tert-Butyl 7-(trifluoromethylbenzyl) 2-(Trifluoromethyl)benzyl Lipophilic CF₃ group improves membrane permeability.
Methyl 7-(2-chloro-6-fluorobenzamido) 2-Chloro-6-fluorobenzamido Halogen atoms introduce steric bulk and electrophilic character.
Methyl 7-(cyclopropanecarboxamido) Cyclopropanecarboxamido Small, rigid cyclopropane may restrict conformational flexibility.

Key Observations :

  • Halogenated analogs (e.g., 2-chloro-6-fluorobenzamido ) may exhibit enhanced metabolic stability but reduced solubility due to hydrophobicity.

Ester Group Variations at Position 2

The ester group at position 2 influences solubility, metabolic stability, and synthetic accessibility.

Compound Name Ester Group Key Features Reference
Target Compound Methyl ester Compact size improves solubility; susceptible to esterase hydrolysis. -
tert-Butyl analogs (e.g., 7a–7e) tert-Butyl ester Bulky tert-butyl group enhances steric protection, delaying metabolism.
Ethyl 1-phenyl-3,4-dihydroisoquinoline Ethyl ester Intermediate lipophilicity between methyl and tert-butyl analogs.

Key Observations :

  • The methyl ester in the target compound likely offers better aqueous solubility than tert-butyl analogs , which are more lipophilic and metabolically stable.
  • Ethyl esters (e.g., ) provide a middle ground but may lack the metabolic advantages of tert-butyl or the solubility of methyl groups.

Biological Activity

Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dihydroisoquinoline core with a cyanobenzamido group, which contributes to its distinct biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Isoquinoline Core : This is often achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine under acidic conditions.
  • Introduction of the Cyanobenzamido Group : This is accomplished via an amide coupling reaction with 3-cyanobenzoic acid, using coupling agents like EDCI and bases such as DIPEA.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cellular signaling pathways. It has shown potential in reducing cell proliferation in various cancer models.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate its effects on neuronal survival and function.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported a significant reduction in cell viability in human breast cancer cell lines treated with this compound.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound. One notable study observed that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to disease pathology. For example, it has been shown to inhibit peptidylarginine deiminases (PADs), which are implicated in autoimmune diseases and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityNotable Findings
Methyl 7-(3-aminobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateStructureModerate anticancer activityLess potent than cyanobenzamido variant
Methyl 7-(3-nitrobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateStructureAntimicrobial propertiesEffective against certain bacterial strains
Methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylateStructureNeuroprotective effectsPromising results in neurodegenerative models

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